Imidazo[1,2-B]pyridazine-6-carbaldehyde
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Overview
Description
Imidazo[1,2-B]pyridazine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-B]pyridazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-B]pyridazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Imidazo[1,2-B]pyridazine-6-carboxylic acid.
Reduction: Imidazo[1,2-B]pyridazine-6-methanol.
Substitution: Various substituted imidazo[1,2-B]pyridazine derivatives.
Scientific Research Applications
Imidazo[1,2-B]pyridazine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Imidazo[1,2-B]pyridazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor proteins and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-B]pyridazine-6-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as anti-tuberculosis agents.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their versatile functionalization.
Imidazo[1,2-b]pyridazines: These compounds have been studied for their potential as IL-17A inhibitors for treating psoriasis and other autoimmune diseases.
The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde functional group, which allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKSONQNYUEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444600 |
Source
|
Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185910-99-0 |
Source
|
Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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